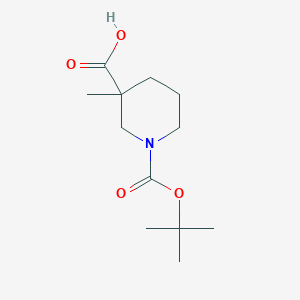

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIKLOOSITZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595188 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534602-47-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid

This technical guide provides an in-depth overview of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on experimental protocols and its role in synthetic workflows.

Chemical Identity and Properties

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis by modulating its reactivity. The presence of both a methyl and a carboxylic acid group at the 3-position creates a chiral center, leading to (R) and (S) enantiomers.

CAS Numbers:

| Compound Name | Stereochemistry | CAS Number |

| This compound | (S) | 1415018-76-6 |

| 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid | Racemic | 84358-12-3 |

| 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid | (S) | 88495-54-9 |

| 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid | (R) | 163438-09-3 |

| 1-(Tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | Racemic | 746658-74-2 |

| 1-(Tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | Racemic | 189321-63-9 |

Physicochemical Data:

Quantitative data for the title compound is sparse in the literature. However, data for the closely related parent compound, 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid, provides a reasonable approximation of its properties. The addition of a methyl group will slightly increase the molecular weight and may influence properties such as melting point and solubility.

| Property | Value (for 1-(Boc)-piperidine-3-carboxylic acid) | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 159-162 °C | [2] |

| Assay | ≥97% | |

| Optical Activity ([α]D) | +57° (c=1 in chloroform) for (S)-enantiomer |

Note: The molecular weight of this compound is approximately 243.30 g/mol .

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible synthetic route involves the construction of the 3,3-disubstituted piperidine ring followed by N-protection. Below is a generalized experimental protocol based on established chemical transformations for analogous structures.

Proposed Synthetic Pathway:

A potential synthetic route could start from a suitable precursor, such as a substituted pyridine or a pre-formed piperidine derivative, which is then methylated and carboxylated at the 3-position, followed by the introduction of the Boc protecting group.

Experimental Protocol: N-Boc Protection of a Piperidine Carboxylic Acid

This protocol is adapted from the synthesis of related N-Boc protected piperidine derivatives and represents a key step in the overall synthesis.

-

Materials: Piperidine carboxylic acid derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve the piperidine carboxylic acid derivative in a mixture of dioxane and water.

-

Add a solution of sodium hydroxide to basify the reaction mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purify the product by column chromatography or recrystallization as needed.

-

Applications in Drug Discovery and Development

This compound and its analogs are valuable building blocks in medicinal chemistry. The piperidine scaffold is a key structural motif in numerous biologically active compounds and approved drugs. The Boc protecting group allows for selective chemical modifications at other positions of the molecule, making it a versatile intermediate in the synthesis of complex target molecules.

These compounds are frequently utilized in the following areas:

-

Synthesis of Novel Therapeutic Agents: They serve as scaffolds for the development of drugs targeting a wide range of diseases, including neurological disorders.

-

Peptide Synthesis: As constrained amino acid analogs, they can be incorporated into peptides to induce specific conformations and improve metabolic stability.

-

Fragment-Based Drug Discovery (FBDD): The piperidine core can act as a starting point for fragment elaboration and optimization in FBDD campaigns.

Workflow in Drug Discovery:

The following diagram illustrates a generalized workflow for the utilization of a building block like this compound in a drug discovery project.

Safety and Handling

Based on the safety data for the parent compound, 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid, the 3-methyl derivative should be handled with care. It is classified as an irritant.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

This technical guide provides a summary of the available information on this compound. Further research and experimental validation are necessary to fully characterize this compound and explore its potential in various scientific applications.

References

(S)-1-Boc-3-methylpiperidine-3-carboxylic Acid: A Technical Overview for Drug Discovery

(S)-1-Boc-3-methylpiperidine-3-carboxylic acid is a chiral building block of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the stereocenter at the C3 position, offers a unique three-dimensional structure that is valuable for the synthesis of novel therapeutic agents. The presence of the Boc protecting group facilitates its use in a variety of chemical transformations, making it a versatile starting material for the creation of complex molecules with potential biological activity. This technical guide provides a summary of its properties, a representative synthetic application, and an overview of the potential therapeutic areas where its derivatives have shown promise.

Core Properties

The fundamental physicochemical properties of (S)-1-Boc-3-methylpiperidine-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1415018-76-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [α]²⁰/D +22.7 ± 1° (c=1 in MeOH) | [1] |

| Purity | ≥95% | [1] |

Synthetic Applications

Representative Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from N-Boc protected piperidine-3-carboxylic acid. This process involves the formation of a β-keto ester, followed by cyclization with hydrazine.

Step 1: Synthesis of tert-Butyl 3-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate

-

Dissolve l-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add Meldrum's acid (1.1 equivalents) followed by 4-dimethylaminopyridine (DMAP) (2 equivalents).

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then refluxed in methanol to yield the desired β-keto ester, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to give the enamine.

Step 2: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for the appropriate time to ensure complete cyclization.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the target pyrazole derivative.

Synthesis Workflow

Potential Biological and Therapeutic Applications

While direct biological studies on (S)-1-Boc-3-methylpiperidine-3-carboxylic acid are limited, its structural motifs are present in a variety of biologically active molecules. The piperidine ring is a common scaffold in many FDA-approved drugs. Research into derivatives of similar piperidine-3-carboxylic acids suggests potential applications in several therapeutic areas.

-

GABA Uptake Inhibition: Derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake.[2] These inhibitors can modulate neurotransmission and have potential applications in the treatment of neurological disorders such as epilepsy and anxiety.

-

Sigma-1 (σ1) Receptor Ligands: The piperidine scaffold is also found in ligands for the sigma-1 receptor, a protein implicated in a range of neurological conditions including neurodegenerative diseases and psychiatric disorders.

-

Cathepsin K Inhibition: Recent studies have shown that piperidine-3-carboxamide derivatives can act as inhibitors of Cathepsin K, an enzyme involved in bone resorption.[3] This suggests a potential therapeutic application in the treatment of osteoporosis.

Drug Discovery Pathway

The use of (S)-1-Boc-3-methylpiperidine-3-carboxylic acid in drug discovery typically follows a logical progression from the core building block to a potential drug candidate.

References

Spectroscopic and Spectrometric Characterization of 1-Boc-3-methylpiperidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the chiral building block, 1-Boc-3-methylpiperidine-3-carboxylic acid. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of novel therapeutic agents. The following sections detail the spectral data, experimental methodologies, and a generalized workflow for the characterization of such compounds.

Core Spectral Data

The structural integrity and purity of 1-Boc-3-methylpiperidine-3-carboxylic acid are confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. While specific data can vary slightly based on instrumentation and experimental conditions, the following tables summarize representative spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of 1-Boc-3-methylpiperidine-3-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | COOH |

| ~3.8 - 3.2 | Multiplet | 2H | N-CH₂ (axial & equatorial) |

| ~2.0 - 1.5 | Multiplet | 6H | Piperidine ring CH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ (Boc) |

| 1.25 | Singlet | 3H | C₃-CH₃ |

Table 2: ¹³C NMR Spectral Data of 1-Boc-3-methylpiperidine-3-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| ~178 | COOH |

| ~155 | N-COO (Boc carbonyl) |

| ~80 | C (CH₃)₃ (Boc) |

| ~50 | C-3 |

| ~45-35 | Piperidine ring CH₂ |

| ~28.5 | C(C H₃)₃ (Boc) |

| ~22 | C₃-C H₃ |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 1-Boc-3-methylpiperidine-3-carboxylic acid

| Ionization Mode | Calculated m/z | Observed m/z | Ion |

| ESI- | 242.1443 | [M-H]⁻ | C₁₂H₂₀NO₄⁻ |

| ESI+ | 244.1596 | [M+H]⁺ | C₁₂H₂₂NO₄⁺ |

| ESI+ | 266.1416 | [M+Na]⁺ | C₁₂H₂₁NNaO₄⁺ |

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of 1-Boc-3-methylpiperidine-3-carboxylic acid was dissolved in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Instrumentation: Spectra were acquired on a Bruker Avance III 500 MHz spectrometer, or an equivalent instrument.

-

¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a spectrum with sufficient signal intensity.

-

Data Processing: The raw data was processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 1-Boc-3-methylpiperidine-3-carboxylic acid was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.

-

Ionization: The sample solution was introduced into the ESI source at a flow rate of 5 µL/min. The analysis was performed in both positive and negative ion modes to observe the protonated ([M+H]⁺), deprotonated ([M-H]⁻), and sodiated ([M+Na]⁺) molecular ions.

-

Data Acquisition: The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 50-500. The instrument was calibrated using a known standard to ensure high mass accuracy.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a small molecule like 1-Boc-3-methylpiperidine-3-carboxylic acid.

Caption: Logical workflow for spectral analysis of organic compounds.

Synthesis of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a valuable chiral building block in pharmaceutical development. The synthesis is presented as a three-step process commencing with the commercially available 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis and characterization of this target compound.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence:

-

Esterification: The carboxylic acid of the starting material, 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid, is converted to its methyl ester to protect the acidic proton and facilitate the subsequent α-methylation.

-

α-Methylation: The crucial carbon-carbon bond formation is accomplished by deprotonating the α-carbon of the methyl ester using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

-

Hydrolysis: The methyl ester of the α-methylated intermediate is saponified to yield the final carboxylic acid product.

Synthetic Workflow Diagram

Caption: Overall synthetic route.

Experimental Protocols

Step 1: Esterification of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic Acid

This procedure describes the conversion of the starting carboxylic acid to its methyl ester.

Reaction Scheme:

Caption: Esterification reaction.

Procedure:

-

To a solution of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid |

| Reagents | Methanol, Sulfuric Acid |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | 90-95% |

Step 2: α-Methylation of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

This is the key step to introduce the methyl group at the C3 position.

Reaction Scheme:

Caption: α-Methylation reaction.

Procedure:

-

Prepare a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

-

To this, add a solution of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate |

| Reagents | Lithium Diisopropylamide (LDA), Methyl Iodide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Yield | 60-70% (Estimated based on similar reactions) |

Step 3: Hydrolysis of Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate

The final step is the saponification of the methyl ester to the target carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis reaction.

Procedure:

-

Dissolve Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate |

| Reagent | Lithium Hydroxide Monohydrate |

| Solvents | Tetrahydrofuran (THF), Water |

| Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Yield | >90% |

Characterization Data

The final product, this compound, is expected to have the following characteristics:

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

Expected Spectroscopic Data:

-

¹H NMR: Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group at C3 (singlet), the piperidine ring protons, and the absence of the methyl ester singlet (~3.7 ppm).

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the C3 carbon, the methyl carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (ESI-MS): A peak corresponding to [M+H]⁺ at m/z 244.15 or [M-H]⁻ at m/z 242.14.

Safety and Handling

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Strong bases like LDA are highly reactive and should be handled with extreme care under anhydrous and inert conditions.

-

Methyl iodide is a toxic and volatile reagent and should be handled with appropriate precautions.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

An In-Depth Technical Guide to Commercially Available C-Substituted Piperidines for Research

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of commercially available C-substituted piperidines for research, focusing on their synthesis, biological activities, and applications in drug discovery.

Commercially Available C-Substituted Piperidine Building Blocks

A diverse range of C-substituted piperidine building blocks are commercially available from various suppliers, facilitating their incorporation into drug discovery programs. These suppliers offer extensive libraries of functionalized piperidines, enabling researchers to explore a wide chemical space.

Key Suppliers:

-

Life Chemicals: Offers a focused library of C-substituted piperidines, including spirocyclic and fused systems, suitable for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).[1][2][3][4]

-

Enamine: Provides a large collection of piperidine analogues for drug design, including unique spirocyclic, fused, and bridged scaffolds, available in research and bulk quantities.[5]

-

Sigma-Aldrich (Merck): A major supplier of a wide variety of piperidine derivatives for research, including both common and more complex substituted scaffolds.[6][7]

These suppliers provide compounds with diverse substitution patterns at the C2, C3, and C4 positions of the piperidine ring, often with protecting groups (e.g., Boc, Cbz) to facilitate further chemical modification.

Quantitative Data on C-Substituted Piperidines

The following tables summarize quantitative data for various classes of C-substituted piperidines, highlighting their activity against different biological targets.

GPCR Modulators

C-substituted piperidines are prevalent in the development of ligands for G-protein coupled receptors (GPCRs), including opioid, chemokine, and muscarinic receptors.

| Compound Class | Target | Compound Example | IC50 / Ki (nM) | Reference |

| 4-Arylpiperidines | µ-Opioid Receptor | Fentanyl | Ki: 1.5 | [8] |

| Piperidine-4-carboxamides | CCR5 | Maraviroc | IC50: 2.3 | [9] |

| 3-Substituted Piperidines | M4 Muscarinic Receptor | VU0152100 | EC50: 130 | [6] |

Ion Channel Modulators

The piperidine motif is also a key feature in many ion channel modulators, targeting calcium, potassium, and sodium channels.

| Compound Class | Target | Compound Example | IC50 (µM) | Reference |

| 4,4-Disubstituted Piperidines | T-type Ca2+ channels | TTA-A2 | 1.0 | [10] |

| Piperidine Derivatives | BK Channels | Piperine | 4.8 | [11] |

| Piperidine-4-sulfonic acid | GABAA Receptors | --- | --- | [12][13] |

Enzyme Inhibitors

C-substituted piperidines have been successfully developed as potent and selective inhibitors of various enzymes, including kinases and proteases.

| Compound Class | Target | Compound Example | IC50 (nM) | Reference |

| 4-Aminopiperidines | PI3Kδ | Idelalisib | 1.2 | |

| Piperidine-based inhibitors | MDM2-p53 | Nutlin-3a | 90 | [14] |

| N-Aryl-4-piperidinamines | Acetylcholinesterase | Donepezil | 6.7 | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key C-substituted piperidine scaffolds.

Synthesis of 4-Arylpiperidines via Negishi Coupling

This protocol describes a general and efficient method for the synthesis of 4-arylpiperidines from a 4-piperidylzinc iodide and various aryl halides.[8]

Materials:

-

N-Boc-4-iodopiperidine

-

Zinc dust

-

1,2-Dibromoethane

-

Chlorotrimethylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Aryl halide or triflate

-

PdCl2(dppf) (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Copper(I) iodide (CuI)

Procedure:

-

Activation of Zinc: In a glovebox, zinc dust is stirred in a flask and 1,2-dibromoethane is added. The mixture is gently heated with a heat gun until bubbling subsides. After cooling, chlorotrimethylsilane is added and the mixture is stirred. The activated zinc is then washed with anhydrous THF and dried under vacuum.

-

Formation of Organozinc Reagent: A solution of N-Boc-4-iodopiperidine in anhydrous THF is added to a stirred suspension of the activated zinc. The mixture is heated to 50 °C for 2 hours to form the 4-piperidylzinc iodide reagent.

-

Negishi Coupling: In a separate flask, the aryl halide or triflate, PdCl2(dppf), and CuI are dissolved in anhydrous THF. The freshly prepared 4-piperidylzinc iodide solution is then added, and the reaction mixture is stirred at room temperature or heated as needed until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylpiperidine.

Synthesis of Piperidine-4-carboxamides

This protocol outlines the synthesis of piperidine-4-carboxamides from piperidine-4-carboxylic acid.[15][16][17]

Materials:

-

Piperidine-4-carboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Acid Chloride Formation: To a suspension of piperidine-4-carboxylic acid in anhydrous DCM, thionyl chloride or oxalyl chloride is added dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction mixture is stirred at room temperature until the solid dissolves and gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired amine and TEA or DIPEA in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to give the pure piperidine-4-carboxamide.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by C-substituted piperidines and a typical experimental workflow for their evaluation.

PI3K/Akt Signaling Pathway

Many C-substituted piperidine derivatives have been developed as inhibitors of the PI3K/Akt pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][12][18][19][20][21][22][23]

Caption: PI3K/Akt signaling pathway and inhibition by C-substituted piperidines.

High-Throughput Screening Workflow for GPCR Ligands

This diagram outlines a typical high-throughput screening (HTS) workflow for identifying C-substituted piperidines that modulate the activity of a G-protein coupled receptor (GPCR).[9][24][25][26][27]

Caption: High-throughput screening workflow for GPCR ligands.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. 哌啶, ReagentPlus ,99% C5H11N [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. escholarship.org [escholarship.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. genscript.com [genscript.com]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. cusabio.com [cusabio.com]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. [PDF] A Cost-effective Workflow for High-Throughput Screening of G-Protein Coupled Receptors ( GPCRs ) Monitoring Receptor Mediated Calcium Flux | Semantic Scholar [semanticscholar.org]

- 25. DCyFIR: a high-throughput CRISPR platform for multiplexed G protein-coupled receptor profiling and ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

The Piperidine Substructure: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active compounds has earned it the esteemed status of a "privileged scaffold." This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine substructure in drug design and development. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic and analytical methodologies employed to harness its full potential. This guide aims to be an essential resource for professionals dedicated to the discovery and development of novel therapeutics.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. These properties contribute to the "drug-likeness" of molecules containing this substructure, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom in the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms enable the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility allows for the optimal orientation of substituents to bind effectively to diverse biological targets.[1]

-

Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity. This characteristic is vital for oral bioavailability, as it influences a drug's ability to dissolve in the gastrointestinal tract and permeate cell membranes.[1] The introduction of chiral centers or substituents on the piperidine ring can further modulate these properties.[3]

Therapeutic Applications of Piperidine-Containing Compounds

The versatility of the piperidine scaffold is evident in its widespread presence across numerous therapeutic classes. Below, we explore its role in several key areas, supported by quantitative data on the biological activity of representative compounds.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.[4] A notable number of these compounds interfere with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[5]

| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50/GI50 (µM) |

| DTPEP | MCF-7 (Breast) | - | 0.8 ± 0.04 |

| MDA-MB-231 (Breast) | - | 1.2 ± 0.12 | |

| Compound 17a | PC3 (Prostate) | - | 0.81 |

| MGC803 (Gastric) | - | 1.09 | |

| MCF-7 (Breast) | - | 1.30 | |

| Compound 16 | 786-0 (Kidney) | - | 0.4 (µg/mL) |

| HT29 (Colon) | - | 4.1 (µg/mL) | |

| NCI/ADR-RES (Ovarian) | - | 17.5 (µg/mL) | |

| Piperidine-dihydropyridine hybrid | A-549 (Lung) | EGFR | 15.94 ± 0.201 |

| MCF-7 (Breast) | EGFR | 22.12 ± 0.213 | |

| Benzenesulfonamide-based derivative | MCF-7 (Breast) | VEGFR2, Topoisomerase II | 0.08 |

| HepG2 (Liver) | VEGFR2, Topoisomerase II | 0.186 | |

| AKT inhibitor 10h | PC-3 (Prostate) | Pan-AKT inhibitor | 3.7 |

Data sourced from multiple studies.[4][6][7][8]

Several piperidine-containing drugs function as inhibitors of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many drugs targeting the CNS, including antipsychotics and stimulants. These drugs often modulate dopaminergic and cholinergic signaling pathways.

| Drug | Target | Binding Affinity (Ki, nM) |

| Haloperidol | Dopamine D2 Receptor | 1.5 |

| Risperidone | Dopamine D2 Receptor | 3.13 |

| Serotonin 5-HT2A Receptor | 0.12 | |

| Methylphenidate | Dopamine Transporter (DAT) | 137 |

| Norepinephrine Transporter (NET) | 34 |

Binding affinities can vary depending on the experimental conditions.

Methylphenidate, a piperidine derivative, is a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD). It primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][9][10]

Analgesic Activity

The piperidine ring is a fundamental structural feature of many potent synthetic opioids, which exert their analgesic effects by acting as agonists at μ-opioid receptors in the central nervous system.

| Drug | Receptor | Potency |

| Fentanyl | μ-opioid | 50-100 times more potent than morphine |

| Meperidine | μ-opioid | - |

Potency is a relative measure and can vary.[1]

Fentanyl, a highly potent synthetic opioid, binds to and activates μ-opioid receptors, which are G-protein-coupled receptors. This activation leads to a cascade of intracellular events that ultimately inhibit nociceptive signals, resulting in analgesia.[1][11][12][13]

Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses, including influenza and HIV.

| Compound | Virus | EC50 (µM) |

| FZJ05 | Influenza A/H1N1 | "much lower than ribavirin" |

| FZJ13 | HIV-1 | Comparable to 3TC |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza virus | as low as 0.05 |

| AB05 | H1N1 Influenza virus | 0.33 |

| Compound 2 | HCoV-229E | 7.4 |

Data compiled from various studies.[14][15][16][17]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to drug discovery and development. This section provides an overview of key protocols for the synthesis and biological evaluation of piperidine-containing compounds.

Synthesis of Piperidine Derivatives

The synthesis of piperidine-containing compounds can be achieved through various routes, including the functionalization of a pre-existing piperidine ring or the de novo construction of the ring.

General Protocol for the Synthesis of Fentanyl:

The synthesis of fentanyl typically involves a multi-step process. An optimized three-step strategy is outlined below:[18]

-

Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate to yield N-phenylethylpiperidin-4-one.[18]

-

Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by a reducing agent like sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[18]

-

Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base like Hünig's base to yield fentanyl.[18]

General Protocol for the Synthesis of Donepezil:

The synthesis of donepezil often involves the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-formylpiperidine.[19][20][21][22][23]

-

Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with N-benzylpiperidine-4-carboxaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent like methanol.[19]

-

Dehydration and Reduction: The intermediate aldol product is dehydrated, and the resulting double bond is reduced, for example, using catalytic hydrogenation with Raney nickel in the presence of methanesulfonic acid.[19]

Biological Evaluation Protocols

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the piperidine-containing compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Dissolve the resulting formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.

High-throughput screening is a crucial process in early drug discovery for identifying "hit" compounds from large chemical libraries.

Conclusion

The piperidine substructure continues to be an exceptionally valuable and versatile scaffold in the field of drug discovery. Its favorable physicochemical properties, combined with its synthetic tractability, have enabled the development of a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide has provided a comprehensive overview of the core principles and practical considerations for researchers and professionals working with this remarkable heterocyclic motif.

References

- 1. Fentanyl - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 22. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 23. Process for the preparation of donepezil hydrochloride | TREA [trea.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. texaschildrens.org [texaschildrens.org]

Introduction to chiral piperidines as privileged structures in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved pharmaceuticals. The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for precise three-dimensional arrangements of substituents that can lead to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of chiral piperidines in drug discovery, covering their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

The Significance of Chirality in Piperidine Scaffolds

The incorporation of one or more stereocenters into the piperidine ring has a profound impact on a molecule's pharmacological properties. Chiral piperidine scaffolds are instrumental in optimizing drug candidates by:

-

Modulating Physicochemical Properties: The spatial orientation of substituents on a chiral piperidine ring can influence a compound's pKa, lipophilicity (logP/logD), and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Enhancing Biological Activity and Selectivity: The precise three-dimensional arrangement of functional groups in a chiral piperidine allows for optimal interactions with the chiral environment of biological targets such as enzymes and receptors. This stereospecific recognition often leads to a significant increase in binding affinity and biological potency for one enantiomer over the other.[1][2]

-

Improving Pharmacokinetic Properties: Chirality can influence a drug's metabolic pathway and rate of clearance. One enantiomer may be metabolized more slowly than the other, leading to a longer half-life and improved pharmacokinetic profile.

-

Reducing Off-Target Effects and Toxicity: By improving selectivity for the intended biological target, the introduction of chirality can minimize interactions with other proteins, thereby reducing the potential for adverse side effects and toxicity.[1]

Chiral Piperidine-Containing Drugs: Case Studies

The therapeutic importance of chiral piperidines is exemplified by their presence in numerous blockbuster drugs. This section explores the mechanism of action of three prominent examples: Niraparib, Risperidone, and Paroxetine.

Niraparib: A Chiral PARP Inhibitor for Cancer Therapy

Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[3] Its mechanism of action is centered on the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by Niraparib, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with defective HRR, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.

Furthermore, PARP inhibitors like Niraparib have been shown to activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage activates cGAS, leading to the production of cGAMP. This, in turn, activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.

Caption: Niraparib's Dual Mechanism of Action

| Compound | R-group at Piperidine C2 | PARP-1 IC50 (nM) |

| Analog 1 | H | 15.8 |

| Analog 2 | Methyl | 3.2 |

| Analog 3 | Ethyl | 2.1 |

| Niraparib | Phenyl | 1.8 |

This table illustrates the impact of substitution at the 2-position of the piperidine ring on PARP-1 inhibitory activity. The increasing steric bulk from hydrogen to a phenyl group generally leads to enhanced potency.

Risperidone: A Chiral Antipsychotic Agent

Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. The (-)-enantiomer of risperidone is known to be the more active form.

The therapeutic effects of risperidone are attributed to its combined antagonism of D2 and 5-HT2A receptors.[4] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms (e.g., social withdrawal, lack of motivation) and to reduce the likelihood of extrapyramidal side effects that are common with older, typical antipsychotics.

Caption: Risperidone's Receptor Antagonism

| Compound | R-group at Piperidine N1 | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |

| Risperidone | -CH2CH2-(pyrimidinone) | 3.13 | 0.16 |

| Analog 4 | -CH2CH2-(phenyl) | 12.5 | 1.2 |

| Analog 5 | -CH2CH2-(naphthyl) | 8.9 | 0.8 |

| Paliperidone | H (active metabolite) | 4.8 | 0.25 |

This table demonstrates the high affinity of risperidone for both D2 and 5-HT2A receptors, with a notable preference for the 5-HT2A receptor. Modifications to the N1-substituent can modulate these binding affinities.[5][6]

Paroxetine: A Chiral Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. It is used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The (3S,4R)-enantiomer is the active form of the drug.

Paroxetine functions by blocking the reuptake of serotonin into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[7] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The sustained elevation of synaptic serotonin levels is believed to be responsible for the therapeutic effects of paroxetine in treating depressive and anxiety disorders.

Caption: Paroxetine's Mechanism of Action

| Compound | Substitution at Phenyl Ring | SERT Ki (nM) |

| Paroxetine | 4-Fluoro | 0.17 |

| Analog 6 | 4-Chloro | 0.35 |

| Analog 7 | 4-Bromo | 0.94 |

| Analog 8 | 4-Iodo | 2.3 |

This table shows that the nature of the halogen substituent at the 4-position of the phenyl ring influences the binding affinity for the serotonin transporter, with the fluoro-substituted paroxetine exhibiting the highest affinity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of chiral piperidine-containing drug candidates.

Asymmetric Synthesis of Chiral Piperidines

This method provides a highly efficient route to a variety of chiral piperidines from readily available pyridinium salts.

Workflow:

Caption: Asymmetric Reductive Transamination Workflow

Procedure:

-

To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

-

Add formic acid (12.0 mmol, 24.0 equiv) to the reaction mixture.

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Biological Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Procedure:

-

Coat a 96-well plate with histone proteins.

-

Add the PARP enzyme and activated DNA to the wells.

-

Add the test compound (e.g., Niraparib) at various concentrations.

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate the plate for a defined period (e.g., 30 minutes at 30°C).

-

Stop the reaction and wash the plate to remove unincorporated NAD+.

-

Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent (e.g., streptavidin-HRP followed by a chemiluminescent substrate).

-

Read the signal using a plate reader.

-

Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the data to a dose-response curve.[9]

This assay determines the binding affinity of a compound to the dopamine D2 receptor.

Procedure:

-

Prepare cell membrane homogenates from cells expressing the human dopamine D2 receptor.

-

In a 96-well plate, add the membrane homogenate, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]-spiperone), and varying concentrations of the test compound (e.g., Risperidone).

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).

Procedure:

-

Culture cells stably expressing the human serotonin transporter (hSERT) in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., Paroxetine) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate serotonin uptake by adding [³H]-Serotonin to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

-

Calculate the specific uptake at each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.[11]

Conclusion

Chiral piperidines are undeniably privileged scaffolds in drug discovery, offering a versatile platform for the development of novel therapeutics with enhanced efficacy and safety profiles. The strategic incorporation of chirality allows for the fine-tuning of a molecule's interaction with its biological target, leading to improvements in potency, selectivity, and pharmacokinetics. The examples of Niraparib, Risperidone, and Paroxetine highlight the diverse therapeutic areas where chiral piperidines have made a significant impact. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the rational design and synthesis of novel chiral piperidine-containing molecules will undoubtedly remain a fruitful area of research for the discovery of the next generation of innovative medicines.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 4. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-3-methylpiperidine-3-carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical, conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry for the development of novel therapeutics with enhanced biological activity, improved pharmacokinetic properties, and increased proteolytic stability. N-Boc-3-methylpiperidine-3-carboxylic acid is a chiral building block that introduces a six-membered ring into the peptide backbone. This constraint can induce specific secondary structures, such as β-turns, potentially leading to higher receptor affinity and selectivity. The presence of the methyl group at the C3 position further restricts conformational freedom, offering a unique tool for peptide design.

These application notes provide a comprehensive overview of the use of N-Boc-3-methylpiperidine-3-carboxylic acid in peptide synthesis, including detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), expected quantitative data, and potential applications in drug discovery.

Biological Context: Engineering Peptide Conformation for Enhanced Activity

The three-dimensional structure of a peptide is critical for its interaction with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] Natural peptides often exhibit high flexibility, which can be entropically unfavorable for receptor binding. The introduction of rigid structural elements, like the 3-methylpiperidine-3-carboxylic acid moiety, pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.[1][2]

For instance, conformationally constrained analogs of endogenous peptides have been successfully developed as potent and selective agonists or antagonists for various receptors, including opioid and somatostatin receptors. While specific signaling pathways for peptides containing 3-methylpiperidine-3-carboxylic acid are not yet extensively documented, they are often designed to target GPCRs. Upon agonist binding, these receptors typically activate intracellular G-proteins, initiating a signaling cascade that can modulate the activity of enzymes like adenylyl cyclase or ion channels, leading to a physiological response.

Data Presentation: Representative Peptide Synthesis Data

The following table summarizes expected quantitative data for the synthesis of a model peptide incorporating N-Boc-3-methylpiperidine-3-carboxylic acid using standard Solid-Phase Peptide Synthesis (SPPS) protocols. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used. The data is extrapolated from protocols for structurally similar building blocks, such as N-Boc-piperazine-C3-COOH.[3]

| Parameter | Representative Value | Notes |

| Resin Type | Rink Amide AM Resin | Suitable for the synthesis of C-terminal peptide amides.[3] |

| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for many commercial resins.[3] |

| Protecting Group Strategy | Fmoc/tBu | Orthogonal protection scheme allowing for mild deprotection steps. |

| Coupling Reagents | HBTU / DIPEA | Standard coupling conditions for Fmoc/tBu strategy.[3] |

| N-Boc-3-methylpiperidine-3-carboxylic acid Coupling Efficiency | >95% | Expected high coupling efficiency. Monitored by Kaiser test (negative result).[3] |

| Standard Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test.[3] |

| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final molecule.[3] |

| Crude Product Purity (by RP-HPLC) | 70 - 90% | Purification is typically required to achieve higher purity.[3] |

Experimental Protocols

This section details a representative step-by-step methodology for the solid-phase synthesis of a target peptide containing N-Boc-3-methylpiperidine-3-carboxylic acid using the Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide amide on Rink Amide resin.

1. Resin Preparation and Swelling:

-

Place the desired amount of Rink Amide AM resin (e.g., 100 mg, 0.05 mmol assuming 0.5 mmol/g loading) in a solid-phase synthesis vessel.

-

Add N,N-dimethylformamide (DMF, 2 mL) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF from the vessel.

2. Initial Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (2 mL) to the resin.

-

Agitate the mixture for 3 minutes. Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF (2 mL) and agitate for an additional 12 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (6 x 2 mL for 30 seconds each).

3. Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):

-

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 0.15 mmol), HBTU (3 equivalents, 0.15 mmol), and DIPEA (6 equivalents, 0.30 mmol) in DMF (1 mL).

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (a negative result is expected).[3]

-

Wash the resin with DMF (4 x 2 mL for 30 seconds each).

4. Peptide Chain Elongation (Repeating Deprotection and Coupling):

-

Repeat the Fmoc deprotection step (Step 2) to expose the new N-terminal amine.

-

Repeat the coupling step (Step 3) with the next Fmoc-protected amino acid in the sequence.

5. Incorporation of N-Boc-3-methylpiperidine-3-carboxylic acid:

-

Following an Fmoc deprotection step, prepare the coupling solution for the constrained amino acid.

-

In a separate vial, dissolve N-Boc-3-methylpiperidine-3-carboxylic acid (3 equivalents, 0.15 mmol), HBTU (3 equivalents, 0.15 mmol), and DIPEA (6 equivalents, 0.30 mmol) in DMF (1 mL).

-

Pre-activate for 10-15 minutes.[3]

-

Add the activated solution to the resin and agitate for 2-4 hours at room temperature.[3] The bulkier nature of this amino acid may require a longer coupling time.

-

Monitor the reaction completion with the Kaiser test. If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF (4 x 2 mL for 30 seconds each).

6. Final Fmoc Deprotection:

-

After coupling the final amino acid, remove the N-terminal Fmoc group as described in Step 2.

7. Cleavage from Resin and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM, 3 x 2 mL) and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Caution: TFA is highly corrosive.

-

Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the filtrate into a centrifuge tube.

8. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 mL).

-

Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[3]

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Characterization:

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Conclusion

N-Boc-3-methylpiperidine-3-carboxylic acid is a valuable building block for introducing conformational constraints into peptides. Its incorporation via standard solid-phase synthesis protocols, such as the one detailed above, allows for the rational design of peptidomimetics with potentially enhanced therapeutic properties. The protocols and data presented here, based on established methodologies for similar constrained amino acids, provide a solid foundation for researchers and drug development professionals to explore the use of this compound in their synthetic peptide programs. Further investigation into the specific biological activities of peptides containing this moiety is warranted to fully realize its potential in modern drug discovery.

References

Application Notes and Protocols for Boc Deprotection of 3-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of piperidines in multi-step organic synthesis. Its stability under various reaction conditions and its susceptibility to cleavage under specific, controlled conditions make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals. The 3-substituted piperidine motif is a prevalent scaffold in numerous biologically active compounds, making the efficient and selective deprotection of the Boc group a critical step in their synthesis.

This document provides detailed application notes and protocols for various methods of Boc deprotection of 3-substituted piperidines. It covers commonly used acidic methods, as well as alternative approaches such as thermal and Lewis acid-catalyzed deprotection, which are particularly useful for substrates containing acid-sensitive functional groups.

Deprotection Methods Overview

The choice of deprotection method depends on several factors, including the nature of the substituent at the 3-position, the presence of other functional groups in the molecule, and the desired scale of the reaction. The most common methods involve acidic hydrolysis, but thermal and Lewis acid-mediated methods offer valuable alternatives.

Acidic Deprotection

Acidic conditions are the most frequently employed for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature. It is often used in a mixture with a solvent like dichloromethane (DCM).

-

Hydrochloric Acid (HCl): HCl, typically as a solution in an organic solvent such as dioxane or methanol, is another common reagent for Boc deprotection. This method often yields the hydrochloride salt of the piperidine, which can be advantageous for purification and handling.

Thermal Deprotection

Thermal removal of the Boc group is a catalyst-free method that can be advantageous for sensitive substrates where acidic conditions are not tolerated. The reaction is typically carried out by heating the N-Boc piperidine in a suitable high-boiling solvent.

Lewis Acid-Catalyzed Deprotection

Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids. This can be beneficial when other acid-labile groups are present in the molecule.

-

Zinc Bromide (ZnBr₂): ZnBr₂ is a mild Lewis acid that can selectively deprotect N-Boc groups of secondary amines.[1][2]

-

Trimethylsilyl Iodide (TMSI): TMSI is another reagent that can be used for Boc deprotection under neutral conditions.[3]

Data Presentation: Comparison of Boc Deprotection Methods

The following tables summarize typical reaction conditions and reported yields for the deprotection of various N-Boc protected amines, including some piperidine examples. Note that direct comparison can be challenging due to variations in substrates and reaction scales.

Table 1: Acidic Deprotection of N-Boc Amines

| Reagent/Solvent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| 25% TFA/DCM | General N-Boc Amines | RT | 2 | ~60 | [4] |

| TFA/DCM (1:1) | General N-Boc Amines | RT | 2 | Not Specified | [4] |

| 4M HCl/Dioxane | General N-Boc Amines | RT | 2 | 91 | [5] |

| 4M HCl/Dioxane | General N-Boc Amines | RT | 16-64 | 100 | [5] |

| Conc. HCl/MeOH/H₂O | General N-Boc Amines | RT | 16 | 91 | [5] |

Table 2: Alternative Deprotection Methods for N-Boc Amines

| Method | Reagent/Solvent | Substrate | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Thermal | Boiling Water | Various N-Boc Amines | 100 | 10-60 min | 90-98 | |

| Lewis Acid | ZnBr₂/DCM | N-Boc Secondary Amines | RT | 4h - 3 days | 82-89 | [1][2] |

| Lewis Acid | TMSI/DCM | Guanidine-containing compound | Not Specified | Not Specified | Not Specified | [6] |

| Thermal | TFE or HFIP (Microwave) | Various N-Boc Amines | 150 | 1h | >90 | [7] |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of N-Boc-3-substituted piperidines using TFA in DCM.

Materials:

-

N-Boc-3-substituted piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected 3-substituted piperidine.

-

If necessary, purify the product by column chromatography or distillation.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative acidic deprotection method, often yielding the hydrochloride salt of the product.

Materials:

-

N-Boc-3-substituted piperidine

-

4M HCl in 1,4-dioxane solution

-

Methanol or ethyl acetate (optional, as co-solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM) in a round-bottom flask.

-

Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[5]

-

Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[5]

-

Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.

-

To obtain the free amine, dissolve the residue in water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution) to a pH of 8-9.

-

Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

-